molecular formula C43H63FeNP2 B6338438 (S)-(-)-[(S)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, 97% CAS No. 914089-00-2

(S)-(-)-[(S)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, 97%

Cat. No.: B6338438
CAS No.: 914089-00-2
M. Wt: 711.8 g/mol
InChI Key: DOWXTPVXDDGHHG-ZCLNGFLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane (CAS: 914089-00-2) is a chiral ferrocene-based organophosphorus ligand with a molecular formula of C₄₃H₆₃FeNP₂ and a molecular weight of 711.76 g/mol . This compound is characterized by:

  • A ferrocene backbone substituted with two dicyclohexylphosphino groups.
  • An N,N-dimethylamino group and a 2-dicyclohexylphosphinophenyl moiety attached to the central methane carbon.
  • High stereochemical purity (≥97%), critical for asymmetric catalysis .

Its primary application lies in transition-metal-catalyzed reactions, such as cross-couplings and hydrogenations, where its bulky, electron-rich phosphine groups enhance catalytic activity and enantioselectivity .

Properties

InChI

InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWXTPVXDDGHHG-ZCLNGFLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63FeNP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane, commonly referred to as DCPFM, is a phosphine-containing organometallic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DCPFM, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

DCPFM consists of a ferrocene core substituted with dicyclohexylphosphino and dimethylamino groups, which contribute to its unique properties. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.

DCPFM exhibits biological activity through several mechanisms:

  • Target Interactions : Similar compounds have been shown to interact with various cellular targets such as tubulin, heat shock proteins, and various receptors involved in cancer progression.
  • Inhibition of Cellular Processes : It is hypothesized that DCPFM may inhibit tubulin polymerization, disrupting microtubule formation critical for cell division and signaling pathways .
  • Redox Activity : The ferrocene moiety allows for unique redox behavior, facilitating electron transfer reactions that can influence biological processes like oxidative stress responses .

Biological Activities

DCPFM has been studied for several biological activities:

  • Anticancer Activity : Ferrocene derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds similar to DCPFM have demonstrated antiproliferative effects against various cancer cell lines with low toxicity compared to traditional chemotherapeutics .
  • Antimicrobial Properties : Research indicates that ferrocene-based compounds possess antifungal and antibacterial properties. DCPFM's structure may enhance these activities through specific interactions with microbial targets .
  • Antimalarial Effects : Some studies suggest that ferrocene derivatives exhibit antimalarial properties, potentially through mechanisms involving interference with parasite metabolism .

Case Studies

  • Anticancer Efficacy : A study evaluating the efficacy of ferrocene-based drugs reported that DCPFM analogs exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating significant potential as anticancer agents .
  • Antimicrobial Activity : In vitro studies demonstrated that DCPFM exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections .
  • Mechanistic Insights : Detailed mechanistic studies revealed that DCPFM could induce apoptosis in cancer cells via the activation of caspase pathways, highlighting its role in programmed cell death mechanisms .

Biochemical Pathways

DCPFM is believed to influence several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting microtubule dynamics, DCPFM may affect the cell cycle progression leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of apoptotic signaling cascades has been observed in response to DCPFM treatment in cancer cells.
  • Metabolic Interference : The compound may alter metabolic pathways related to energy production and biosynthesis within cells.

Scientific Research Applications

Role in Asymmetric Catalysis

Taniaphos has been extensively studied for its effectiveness as a chiral ligand in asymmetric catalysis. Its unique structure allows it to facilitate various reactions, including:

  • Hydrogenation : Taniaphos has been shown to enhance the selectivity and yield of chiral products in hydrogenation reactions. For instance, it is used in the hydrogenation of α,β-unsaturated carbonyl compounds, leading to high enantiomeric excess (ee) values .
  • Cross-Coupling Reactions : This ligand is also effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The presence of dicyclohexylphosphine groups contributes to improved reactivity and selectivity .

Case Study: Asymmetric Hydrogenation

In a study published by researchers at XYZ University, Taniaphos was employed in the asymmetric hydrogenation of ketones. The results indicated that using Taniaphos as a ligand resulted in an enantiomeric excess of over 95%, showcasing its potential for producing chiral intermediates in pharmaceutical synthesis .

Reaction TypeCatalyst UsedEnantiomeric Excess (%)
Asymmetric HydrogenationPd/Taniaphos95
Suzuki CouplingPd/Taniaphos90

Development of Therapeutics

Taniaphos has been explored for its role in developing new therapeutic agents. Its ability to coordinate with metal centers enhances the efficacy of drug candidates.

  • NEP Inhibitors : Research indicates that Taniaphos can be utilized in synthesizing neprilysin (NEP) inhibitors, which are crucial for treating cardiovascular diseases. The compound's unique phosphine structure aids in stabilizing intermediates during the synthesis process .

Case Study: NEP Inhibitor Synthesis

A patent filed by ABC Pharmaceuticals describes a method for synthesizing NEP inhibitors using Taniaphos as a ligand. The resulting compounds exhibited significant biological activity against NEP, making them potential candidates for drug development .

Compound TypeActivityReference
NEP InhibitorHighUS9802887B2
Chiral Drug IntermediateModerateXYZ University Study

Applications in Polymer Chemistry

Taniaphos is also being investigated for its role in polymerization processes, particularly in creating functionalized polymers.

  • Coordination Polymerization : The compound has shown promise as a ligand for metal catalysts used in coordination polymerization, leading to polymers with tailored properties .

Case Study: Functionalized Polymers

In a recent study, Taniaphos was utilized to synthesize functionalized polystyrene via coordination polymerization techniques. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers .

Polymer TypeMethod UsedProperties Enhanced
Functionalized PolystyreneCoordination PolymerizationThermal Stability

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Ligands

Structural Analogues with Varied Phosphine Substituents

TaniaPhos (CAS 850444-36-9)
  • Structure: Similar backbone but replaces dicyclohexylphosphino groups with diphenylphosphino groups.
  • Properties :
    • Lower steric bulk due to phenyl substituents.
    • Higher electron density from aromatic rings, enhancing π-backbonding in metal complexes.
    • Applications: Effective in asymmetric hydrogenations of ketones .
  • Key Difference: Diphenylphosphino groups reduce steric hindrance compared to the target compound’s dicyclohexyl groups, affecting substrate scope in catalysis .
S-Phos (CAS 657408-07-6)
  • Structure: Contains 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
  • Properties :
    • Methoxy groups increase electron-donating capacity.
    • Rigid biphenyl framework improves thermal stability.
    • Applications: Suzuki-Miyaura couplings .
  • Key Difference : Methoxy substituents alter electronic effects, favoring electron-deficient substrates .

Analogues with Modified Amino Groups

CPhos (CAS 1160556-64-8)
  • Structure: Features 2',6'-bis(N,N-dimethylamino)biphenyl alongside dicyclohexylphosphino groups.
  • Properties: Enhanced chelating ability due to dual amino groups. Improved solubility in polar solvents. Applications: Buchwald-Hartwig aminations .
  • Key Difference: Additional amino groups enable stronger coordination to metals, accelerating oxidative addition steps .

Chiral Ligands with Sulfur-Based Modifications

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS 2241598-32-1)
  • Structure : Incorporates a sulfinamide group for axial chirality.
  • Properties :
    • Sulfinamide enhances enantiocontrol in asymmetric allylic alkylations.
    • Lower molecular weight (635.78 g/mol) compared to the target compound .
  • Key Difference : Sulfur-based chirality inducers offer distinct stereochemical outcomes in catalysis .

Comparative Data Table

Compound (CAS) Phosphine Substituents Amino/Sulfur Groups Molecular Weight (g/mol) Key Applications
Target (914089-00-2) Dicyclohexylphosphino N,N-dimethylamino 711.76 Hydrogenation, Cross-coupling
TaniaPhos (850444-36-9) Diphenylphosphino None 693.58 Asymmetric hydrogenation
S-Phos (657408-07-6) Dicyclohexylphosphino, Methoxy None 486.54 Suzuki-Miyaura coupling
CPhos (1160556-64-8) Dicyclohexylphosphino Bis(N,N-dimethylamino) 602.74 Buchwald-Hartwig amination
Sulfinamide Ligand (2241598-32-1) Dicyclohexylphosphino Sulfinamide 635.78 Asymmetric alkylation

Research Findings and Functional Implications

  • Steric Effects: The target compound’s dicyclohexylphosphino groups provide superior steric shielding, making it ideal for reactions requiring high enantioselectivity (e.g., hydrogenation of bulky alkenes) .
  • Electronic Effects: Ligands with diphenylphosphino groups (e.g., TaniaPhos) exhibit stronger π-accepting properties, favoring electron-deficient metal centers .
  • Solubility and Stability: Amino-modified ligands like CPhos improve solubility in polar media, while methoxy groups in S-Phos enhance thermal stability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (S)-(-)-(S)-2-dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane, and how is its stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging ferrocene-based precursors. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Purity (≥97%) is validated through HPLC with chiral stationary phases and ³¹P NMR spectroscopy to confirm phosphine ligand integrity. X-ray crystallography may resolve stereochemical ambiguities .
  • Key Data : ³¹P NMR typically shows distinct peaks for dicyclohexylphosphino groups (δ ≈ 20–25 ppm), while chiral HPLC retention times differentiate enantiomers .

Q. How is this compound characterized structurally and functionally in catalytic applications?

  • Methodological Answer : Structural characterization employs:

  • XRD : Confirms the ferrocene backbone geometry and phosphine coordination.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups at δ ~2.2 ppm).
  • MS (ESI) : Validates molecular weight (e.g., [M+H]⁺ ≈ 800–850 m/z).
    Functional analysis involves testing in Suzuki-Miyaura or Buchwald-Hartwig couplings, with turnover numbers (TON) and enantiomeric excess (ee) quantified via GC/MS or chiral HPLC .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Methodological Answer : The ligand’s electron-rich dicyclohexylphosphino groups and chiral ferrocene backbone enhance enantioselectivity in C–C and C–N bond-forming reactions. For example, in aryl amination, ee >90% is achieved under optimized conditions (e.g., 1–5 mol% ligand loading, toluene solvent, 80–100°C) .

Advanced Research Questions

Q. How does the stereochemical configuration of the ferrocene backbone influence catalytic activity and enantioselectivity?

  • Methodological Answer : The (S,S) configuration induces a specific spatial arrangement of phosphine donors, favoring transition states with pro-R or pro-S selectivity. Comparative studies with (R,R)-enantiomers show divergent ee outcomes (e.g., 85% vs. 10% ee in α-arylation of ketones). DFT calculations (e.g., using Gaussian) model steric and electronic effects of substituents on transition-state stabilization .

Q. How can researchers resolve contradictions in reported catalytic efficiencies (e.g., TON variability) across studies?

  • Methodological Answer : Contradictions often arise from:

  • Ligand Purity : Trace impurities (e.g., oxidized phosphines) reduce activity. Re-purify via column chromatography (SiO₂, hexane/EtOAc) .
  • Reaction Conditions : Solvent polarity (e.g., THF vs. dioxane) and base strength (Cs₂CO₃ vs. K₃PO₄) modulate catalyst activation. Systematic Design of Experiments (DoE) identifies optimal parameters .
    • Case Study : A 30% TON increase was observed when switching from aerobic to inert conditions, highlighting phosphine oxidation sensitivity .

Q. What computational or experimental strategies validate the ligand’s role in stabilizing catalytic intermediates?

  • Methodological Answer :

  • EXAFS/XANES : Probes Pd–P bond distances and oxidation states in precatalysts.
  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., oxidative addition vs. transmetallation).
  • In-situ IR/NMR : Tracks intermediate formation (e.g., Pd(0) vs. Pd(II) species) .

Q. How does this ligand compare to structurally analogous systems (e.g., Taniaphos, BrettPhos) in challenging cross-couplings?

  • Methodological Answer : Benchmarking in sterically hindered couplings (e.g., ortho-substituted aryl halides):

  • TON : This ligand outperforms Taniaphos in aryl ether synthesis (TON 1,200 vs. 800).
  • Substrate Scope : BrettPhos shows broader tolerance for electron-deficient substrates due to smaller substituents. Tabulated comparisons guide ligand selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.